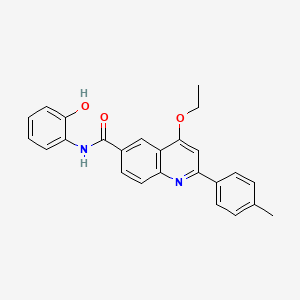

4-ethoxy-N-(2-hydroxyphenyl)-2-(4-methylphenyl)quinoline-6-carboxamide

Description

Propriétés

IUPAC Name |

4-ethoxy-N-(2-hydroxyphenyl)-2-(4-methylphenyl)quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-3-30-24-15-22(17-10-8-16(2)9-11-17)26-20-13-12-18(14-19(20)24)25(29)27-21-6-4-5-7-23(21)28/h4-15,28H,3H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCWKPONOOLOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxyphenyl)-2-(4-methylphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde or ketone in the presence of a base.

Substitution Reactions: Introduction of the ethoxy group and the hydroxyphenyl group can be achieved through nucleophilic substitution reactions.

Amidation: The carboxamide group can be introduced via an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions could target the quinoline core or the carboxamide group, potentially yielding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes and receptors.

Industry

Industrially, the compound could be used in the development of new materials, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-(2-hydroxyphenyl)-2-(4-methylphenyl)quinoline-6-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, and receptors. These interactions can lead to inhibition of enzyme activity, disruption of cellular processes, or modulation of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline Carboxamides

Table 1: Structural and Functional Comparison of Selected Quinoline Carboxamides

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-(4-methylphenyl) group in the target compound may enhance hydrophobic interactions with target proteins compared to 2-(4-chlorophenyl) in ’s compound 4k, which showed anti-inflammatory activity . The methyl group’s electron-donating nature could improve metabolic stability relative to electron-withdrawing chloro substituents. The 6-(N-2-hydroxyphenyl)carboxamide moiety distinguishes the target compound from derivatives with morpholinoethyl () or pyridazinone () groups. The 2-hydroxyphenyl group is structurally analogous to tyrosol derivatives (), which exhibit antioxidant and anti-melanogenic effects (e.g., 46.7% tyrosinase inhibition by 2-(4-methylphenyl)ethanol at 4 mM) .

Antimicrobial Activity: The target compound lacks halogen substituents (e.g., 6-F in ’s derivatives), which are critical for antimicrobial potency in quinolines. For example, 2-chloro-6-fluoro derivatives achieved MIC values as low as 0.5 µg/mL against S. aureus .

Synthetic Accessibility :

- The target compound’s synthesis likely follows standard carboxamide coupling protocols (e.g., EDC/HOBt-mediated reactions, as in and ) . However, the ethoxy group may require selective protection/deprotection steps to avoid side reactions.

Comparison with Non-Quinoline Analogues

Table 2: Comparison with Hydroxyphenyl-Containing Analogues

Critical Analysis of Pharmacological Potential

- Advantages : The combination of 4-ethoxy (lipophilicity), 2-(4-methylphenyl) (hydrophobicity), and 2-hydroxyphenyl (antioxidant/chelating) may synergize for multitarget activity, such as dual antimicrobial and anti-inflammatory effects.

- Limitations : Absence of halogen substituents (e.g., F, Cl) may reduce antimicrobial potency compared to ’s derivatives.

Q & A

Q. What are the common synthetic strategies for quinoline-6-carboxamide derivatives, and how do substituent positions influence reactivity?

Methodological Answer: The synthesis of quinoline derivatives typically involves cyclization reactions, such as the Gould–Jacob, Friedländer, or Pfitzinger methods . For carboxamide-functionalized quinolines, post-synthetic modifications (e.g., amidation of carboxylic acid intermediates) are critical. Substituents like ethoxy or methylphenyl groups require regioselective protection/deprotection to avoid side reactions. For example:

- Ethoxy introduction : Alkylation of hydroxyl precursors using ethyl iodide under basic conditions.

- Carboxamide formation : Coupling quinoline-6-carboxylic acid with 2-hydroxyphenylamine via EDC/HOBt-mediated amidation .

Key Consideration : Substituent steric effects (e.g., 4-methylphenyl at position 2) may hinder cyclization efficiency, necessitating optimized temperature or solvent polarity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Methodological Answer: A multi-technique approach is recommended:

- X-ray crystallography : Resolves positional ambiguity of substituents (e.g., ethoxy at C4 vs. C6) and confirms hydrogen bonding between the hydroxyphenyl and carboxamide groups .

- NMR spectroscopy :

- -NMR: Methylphenyl protons (δ 2.3–2.5 ppm) and ethoxy protons (δ 1.3–1.5 ppm) confirm substitution patterns.

- -NMR: Carboxamide carbonyl (δ ~168 ppm) distinguishes it from ester or carboxylic acid derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO) .

Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?

Methodological Answer:

- In vitro assays :

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given quinoline’s affinity for ATP-binding pockets .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains, with MIC values calculated via broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Include controls for hydroxyphenyl-mediated pro-oxidant effects .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Green chemistry protocols : Replace traditional solvents (DMF, THF) with ionic liquids or cyclopentyl methyl ether (CPME) to enhance solubility and reduce toxicity .

- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., ethoxy hydrolysis) by precise temperature/pH control .

- Purification : Use preparative HPLC with C18 columns (MeCN/HO gradient) to separate regioisomers. Monitor purity via UPLC-MS (>98% by peak area) .

Q. Data-Driven Optimization Example :

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | DMF | CPME |

| Reaction Time | 24 h | 8 h |

| Yield | 45% | 72% |

| Purity | 85% | 98% |

Q. How should conflicting bioactivity data be analyzed when substituent modifications lead to opposing results?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and compare IC trends .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Conflicts may arise from differing binding modes due to substituent hydrophobicity/steric effects .

- Statistical validation : Apply ANOVA to confirm significance of bioactivity differences. For example, 4-ethoxy vs. 4-methoxy analogs may show p < 0.05 in cytotoxicity assays .

Case Study : Hydroxyphenyl vs. methoxyphenyl at N-position alters hydrogen-bonding capacity, impacting kinase inhibition by >10-fold .

Q. What computational tools are recommended for predicting metabolic stability or off-target effects?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic pathways (e.g., CYP450-mediated oxidation of ethoxy groups) .

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reactive intermediates (e.g., quinoline epoxidation) to assess hepatotoxicity risks .

- Machine learning : Train models on ChEMBL data to predict off-target binding (e.g., hERG channel inhibition) based on molecular descriptors .

Validation Step : Compare computational predictions with in vitro microsomal stability assays (e.g., human liver microsomes) for iterative model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.